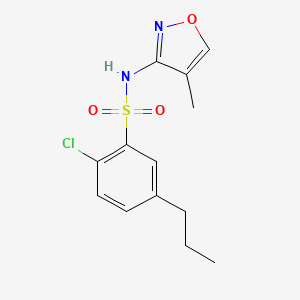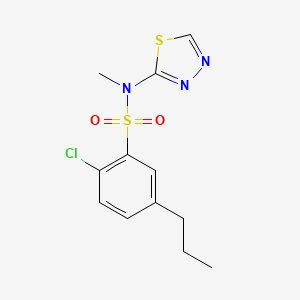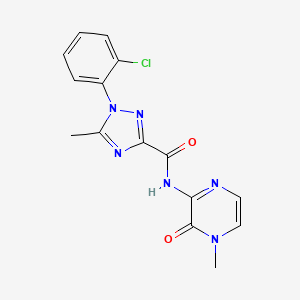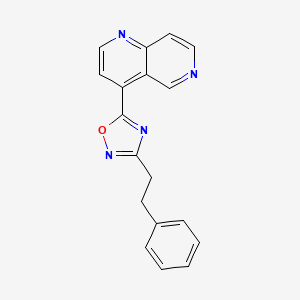
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole (PPOD) is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxadiazoles, which are known for their diverse biological activities. PPOD has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. Its unique structure and diverse biological activities make it an attractive target for drug discovery and development. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to exhibit antitumor, antifungal, and antibacterial activities, as well as inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, depending on the target molecule or system. For example, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial pathogens, and reduce inflammation in animal models of disease. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole has several advantages for use in lab experiments, including its diverse biological activities, easy synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and its potential for non-specific binding to proteins and other biomolecules. These limitations can be overcome by using appropriate solvents and experimental conditions.
Zukünftige Richtungen
There are several future directions for 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole research, including the development of more efficient synthesis methods, the identification of new biological targets and applications, and the optimization of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives for specific applications. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole derivatives with improved solubility and specificity could be developed for use as therapeutic agents or diagnostic tools. 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole-based materials with novel optical, electronic, or magnetic properties could also be developed for use in nanotechnology and other fields. Overall, 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole is a promising compound with diverse applications in scientific research.
Synthesemethoden
2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phenyl isocyanate followed by cyclization with nitrous acid, and the reaction of phenylacetic acid with propargyl alcohol followed by cyclization with phosphorus oxychloride. The yield of 2-Phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole varies depending on the method used, but it can be optimized by using appropriate reaction conditions.
Eigenschaften
IUPAC Name |
2-phenyl-5-prop-2-ynoxy-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-2-8-14-11-13-12-10(15-11)9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANNZIHJBMURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)


![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)
![2-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)pyridine-3-carbonitrile](/img/structure/B6622917.png)